Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite

Description

Properties

IUPAC Name |

tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F18O3P/c10-4(11,12)1(5(13,14)15)28-31(29-2(6(16,17)18)7(19,20)21)30-3(8(22,23)24)9(25,26)27/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOVEPJSFHDSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OP(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F18O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318694 | |

| Record name | Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66470-81-3 | |

| Record name | 66470-81-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite"

An In-depth Technical Guide to the Synthesis of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a specialty chemical with significant applications in materials science and synthetic chemistry. We will delve into the core chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-purity synthesis.

Introduction: The Unique Profile of a Fluorinated Phosphite Ester

This compound, with the chemical formula [(CF₃)₂CHO]₃P, is a highly specialized organophosphorus compound.[1][2][3] Its structure is distinguished by the presence of three sterically demanding and electron-withdrawing hexafluoroisopropyl groups attached to a central phosphorus(III) atom. This unique molecular architecture imparts a combination of valuable properties:

-

Steric Hindrance: The bulky hexafluoroisopropyl groups create a sterically crowded environment around the phosphorus atom.

-

Electronic Effects: It acts as a weakly σ-donating and strongly π-accepting ligand.[2][4]

-

Thermal Stability: The compound exhibits exceptional thermal stability and low volatility, making it suitable for high-performance applications.[5]

These characteristics make it a valuable component in several advanced applications, including as a flame retardant in high-performance polymers, a stabilizer for plastics, and a phosphonylating agent for the synthesis of oligonucleotides.[1][5][6] Furthermore, it serves as a ligand in transition metal catalysis, for instance, in the hydroformylation of olefins.[2]

Synthetic Strategy: The Arbuzov Reaction Precursor

The most common and efficient method for synthesizing this compound is the reaction between phosphorus trichloride (PCl₃) and three equivalents of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This reaction is a classic example of phosphite ester formation from an alcohol and a phosphorus trihalide.

Core Mechanism and Rationale

The fundamental reaction involves the nucleophilic attack of the oxygen atom from the HFIP alcohol onto the electrophilic phosphorus atom of PCl₃.[7][8][9] This process occurs in a stepwise manner, displacing a chloride ion in each step. The overall stoichiometry is:

PCl₃ + 3 (CF₃)₂CHOH → [(CF₃)₂CHO]₃P + 3 HCl

A critical challenge in this synthesis is the generation of hydrogen chloride (HCl) as a byproduct.[7] The acidic HCl can lead to undesirable side reactions. To mitigate this, the reaction is almost always performed in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N) or pyridine. The base serves as an "acid scavenger," reacting with the HCl as it is formed to produce a stable and easily removable salt (e.g., triethylammonium chloride).[7][10] This neutralization drives the equilibrium towards the product side, ensuring a high yield.

An alternative, though less common, approach involves pre-forming the lithium salt of HFIP (lithium 1,1,1,3,3,3-hexafluoro-2-propoxide) and then reacting it with PCl₃.[2][4] This method elegantly avoids the formation of HCl altogether.

Visualization of the Synthetic Pathway

Overall Reaction Scheme

The following diagram illustrates the primary synthetic route using an acid scavenger.

Caption: Step-by-step workflow for the synthesis and purification.

Product Validation and Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

³¹P NMR Spectroscopy: This is the most definitive method. The product should exhibit a single resonance in the phosphorus NMR spectrum, characteristic of a phosphite ester.

-

Refractive Index: The refractive index of the purified liquid should be measured and compared to the literature value (n20/D ≈ 1.300). [1][2][4]* ¹H and ¹⁹F NMR Spectroscopy: These will confirm the structure of the hexafluoroisopropyl groups and their attachment to the phosphorus atom.

Safety and Handling Imperatives

-

Phosphorus Trichloride (PCl₃): Highly toxic, corrosive, and reacts violently with water. It must be handled with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): A severe irritant to the skin, eyes, and respiratory system. Handle in a fume hood.

-

Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and causes burns. Keep away from heat and open flames.

All operations should be conducted after a thorough risk assessment. An emergency plan, including access to safety showers and eyewash stations, must be in place.

References

-

Scientific Laboratory Supplies. This compound, 98%. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Phosphorus trichloride. [Link]

-

Organic Syntheses. triethyl phosphite. [Link]

-

Chemistry Stack Exchange. Reaction of alcohols with PCl5 and PCl3. [Link]

-

Quora. How does phosphorus trichloride react with different organic and inorganic compounds?. [Link]

-

YouTube. Reaction of alcohol with PCl3 Phosphorus trichloride by Dr. Manu Kaushal. [Link]

Sources

- 1. 三(1,1,1,3,3,3-六氟-2-丙基)亚磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C9H3F18O3P | CID 333376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. specialchem.com [specialchem.com]

- 7. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is a highly specialized organophosphorus compound characterized by its unique electronic and steric properties. The presence of three bulky, electron-withdrawing hexafluoroisopropyl groups imparts a distinct reactivity profile, making it a valuable reagent in modern organic synthesis, particularly in the field of nucleic acid chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, detailed mechanistic insights into its key reactions, and practical experimental protocols for its application.

Molecular Structure and Key Identifiers

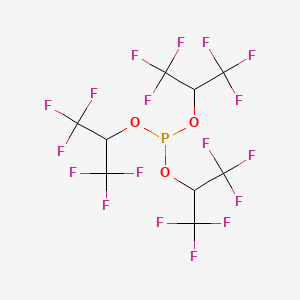

The structure of this compound features a central phosphorus(III) atom bonded to three hexafluoroisopropoxy groups. The numerous fluorine atoms significantly influence the molecule's properties.

Caption: Molecular Structure of this compound.

Table 1: Key Identifiers

| Identifier | Value |

| CAS Number | 66470-81-3[1] |

| Molecular Formula | C₉H₃F₁₈O₃P[2] |

| Molecular Weight | 532.06 g/mol [2] |

| Synonyms | Tris(2H-perfluoro-2-propyl) phosphite, Tris(1,1,1,3,3,3-hexafluoroisopropyl) phosphite, Phosphorous acid tris(1,1,1,3,3,3-hexafluoro-2-propyl) ester[1][2] |

Physical and Spectroscopic Properties

This compound is a colorless clear liquid at room temperature.[3] Its physical properties are summarized in the table below.

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 130 °C (lit.) | [1][4] |

| Density | 1.69 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.300 (lit.) | [1][4] |

Solubility Profile

Due to its highly fluorinated structure, this compound exhibits excellent compatibility with polar aprotic solvents. The strong π-accepting character of the molecule facilitates favorable interactions with electron-rich solvent systems. It is readily soluble in solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Table 3: Summary of Key Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | A single multiplet corresponding to the three equivalent methine (CH) protons. |

| ¹³C NMR | Resonances for the methine carbons and the trifluoromethyl carbons. |

| ¹⁹F NMR | A single resonance for the 18 equivalent fluorine atoms of the CF₃ groups. |

| ³¹P NMR | A single resonance characteristic of a phosphite ester. |

| IR Spectroscopy | Strong C-F and P-O stretching vibrations. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Detailed spectral data can be accessed through public databases such as PubChem (CID 333376).[5]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electronic and steric effects of the hexafluoroisopropyl groups.

Electronic and Steric Profile

This compound is characterized as a sterically hindered, weakly σ-donating, and strongly π-accepting ligand.[4] The high electronegativity of the fluorine atoms withdraws electron density from the phosphorus center, making it more electrophilic. The bulky hexafluoroisopropyl groups provide significant steric shielding to the phosphorus atom, influencing its reaction kinetics and coordination chemistry.

Synthesis

This phosphite is typically prepared by the reaction of the lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with phosphorus trichloride (PCl₃).[4]

Caption: Synthesis of this compound.

Reactivity and Key Applications

The primary application of this compound in drug development and research is as a phosphonylating agent in the synthesis of oligodeoxyribonucleotides via the H-phosphonate approach.[4][6] It reacts with nucleosides to form deoxyribonucleoside 3′-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units, which are key intermediates in this synthetic methodology.[4]

The reaction proceeds through the nucleophilic attack of the 5'-hydroxyl group of a protected nucleoside on the electrophilic phosphorus atom of this compound. This results in the displacement of one of the hexafluoroisopropoxy groups, which is a good leaving group due to the electron-withdrawing nature of the fluorine atoms. The steric bulk of the remaining hexafluoroisopropoxy groups on the resulting phosphite intermediate provides stability and directs further reactions.

Sources

- 1. EP0435071B1 - Process for the preparation of hydrolysis-stable organic phosphits - Google Patents [patents.google.com]

- 2. Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite as a π-Accepting Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, a highly fluorinated phosphite ligand renowned for its strong π-accepting properties. The unique electronic and steric characteristics imparted by the hexafluoroisopropyl moieties render this ligand a valuable tool in coordination chemistry and catalysis. This document will detail its synthesis, spectroscopic signature, and electronic and steric parameters. A significant focus will be placed on its application in rhodium-catalyzed hydroformylation, providing a detailed experimental protocol and discussing the resulting selectivity. This guide is intended to serve as a comprehensive resource for researchers leveraging the distinct reactivity of this ligand in synthetic and catalytic applications.

Introduction: The Significance of π-Accepting Ligands in Catalysis

In the realm of organometallic chemistry and homogeneous catalysis, the electronic properties of ligands play a paramount role in dictating the reactivity and selectivity of metal complexes. Ligands are broadly classified based on their σ-donating and π-accepting capabilities. While σ-donation involves the transfer of electron density from the ligand to the metal center, π-acceptance, or π-acidity, describes the back-donation of electron density from the metal's d-orbitals to the ligand's vacant orbitals. This back-bonding interaction is crucial for stabilizing low-valent metal centers and modulating the electronic environment of the catalytic species.

This compound, with the chemical formula P(OCH(CF₃)₂)₃, is a prime example of a ligand designed to exhibit strong π-accepting character.[1][2] The presence of two electron-withdrawing trifluoromethyl groups on each isopropyl moiety significantly reduces the electron density on the phosphorus atom, thereby enhancing its ability to accept electron density from a coordinated metal center. This guide will explore the profound impact of this electronic feature on the ligand's coordination chemistry and catalytic performance.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride (PCl₃) with the corresponding fluorinated alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol, in the presence of a base to scavenge the HCl byproduct. A common procedure involves the in-situ formation of the lithium salt of the alcohol.[1][2]

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1,1,1,3,3,3-Hexafluoro-2-propanol

-

n-Butyllithium (in hexanes)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether

-

Anhydrous hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,1,1,3,3,3-hexafluoro-2-propanol in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes to the stirred alcohol solution via the dropping funnel. The formation of the lithium salt, lithium 1,1,1,3,3,3-hexafluoro-2-propoxide, will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Cool the suspension back to 0 °C and slowly add a solution of freshly distilled phosphorus trichloride in anhydrous diethyl ether via the dropping funnel.

-

After the addition of PCl₃, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours.

-

Cool the mixture to room temperature and filter under inert atmosphere to remove the precipitated lithium chloride.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₃F₁₈O₃P | [3][4] |

| Molecular Weight | 532.06 g/mol | [3][4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 130 °C | [1] |

| Density | 1.69 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.300 | [1] |

| CAS Number | 66470-81-3 | [3][4] |

Electronic and Steric Profile

The utility of a ligand in catalysis is often rationalized by its electronic and steric parameters. The Tolman electronic parameter (TEP) and the ligand cone angle are two of the most widely used metrics for quantifying these properties.

Tolman Electronic Parameter (TEP): A Measure of π-Accepting Ability

Ligand Cone Angle: Quantifying Steric Bulk

The ligand cone angle is a measure of the steric bulk of a ligand, which can influence the coordination number of the metal center and the regioselectivity of catalytic reactions. This compound is described as a sterically hindered ligand.[1][2] The bulky hexafluoroisopropyl groups create a congested environment around the phosphorus atom, which can favor the formation of coordinatively unsaturated metal complexes, often leading to higher catalytic activity.

Spectroscopic Characterization

³¹P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool for characterizing phosphorus-containing ligands and their metal complexes. The chemical shift (δ) is sensitive to the electronic environment of the phosphorus nucleus. For phosphite ligands, the chemical shift typically appears in a characteristic downfield region. While a specific ³¹P NMR spectrum for the free this compound is not widely published, upon coordination to a metal center, a significant change in the chemical shift and the appearance of coupling to the metal nucleus (if NMR active) would be expected.

Application in Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is a key industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂). The regioselectivity of this reaction, which determines the ratio of the linear (n) to the branched (iso) aldehyde product, is of critical importance and can be controlled by the choice of ligand on the rhodium catalyst.

This compound has been employed as a ligand in combination with rhodium complexes for the hydroformylation of olefins.[2] The strong π-accepting nature of this ligand is expected to influence the electronic properties of the rhodium center, thereby affecting both the activity and selectivity of the catalyst.

Illustrative Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel under an inert atmosphere.

Materials:

-

[Rh(acac)(CO)₂] (acac = acetylacetonate)

-

This compound

-

1-Octene

-

Anhydrous toluene

-

Syngas (CO/H₂ = 1:1)

Procedure:

-

In a high-pressure autoclave equipped with a magnetic stirrer and a gas inlet, charge the rhodium precursor, [Rh(acac)(CO)₂], and the this compound ligand in the desired molar ratio (e.g., L/Rh = 10) in anhydrous toluene.

-

Add the substrate, 1-octene.

-

Seal the autoclave, purge several times with syngas, and then pressurize to the desired pressure (e.g., 20 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

-

Maintain the reaction under constant pressure for the desired time.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

The product mixture can be analyzed by gas chromatography (GC) to determine the conversion of 1-octene and the regioselectivity (n/iso ratio of the resulting nonanal isomers).

Expected Outcome: The use of a bulky, electron-withdrawing phosphite ligand like this compound in the hydroformylation of terminal olefins such as 1-octene is anticipated to favor the formation of the linear aldehyde (nonanal) due to steric hindrance disfavoring the formation of the branched intermediate.

Logical and Experimental Workflows

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of the ligand.

Catalytic Hydroformylation Workflow

Caption: Workflow for the catalytic hydroformylation of 1-octene.

Conclusion

This compound stands out as a ligand with a distinct electronic profile, characterized by its potent π-accepting ability. This property, a direct result of its extensive fluorination, makes it a valuable component in the design of catalysts for a variety of organic transformations. Its steric bulk further contributes to its utility in controlling the selectivity of reactions such as hydroformylation. This guide has provided a comprehensive overview of its synthesis, properties, and a key catalytic application, offering a foundation for researchers to explore and exploit the unique reactivity imparted by this powerful ligand.

References

A Comprehensive Technical Guide to the Solubility of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite in Organic Solvents

Introduction

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, a specialty organophosphorus compound with the chemical formula C9H3F18O3P, is a colorless liquid at room temperature.[1] Its highly fluorinated structure imparts unique electronic and steric properties, making it a valuable reagent in various organic synthesis applications, including as a ligand in catalysis and as a phosphonylating agent. A critical parameter for the effective use of this reagent in any application is its solubility in organic solvents. This guide provides a detailed overview of the solubility characteristics of this compound, outlines a robust experimental protocol for its determination, and discusses the underlying chemical principles that govern its solution behavior. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this reagent's properties for experimental design and process optimization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C9H3F18O3P | [2][3] |

| Molecular Weight | 532.06 g/mol | [3] |

| Appearance | Colorless clear liquid | Sigma-Aldrich |

| Density | 1.69 g/mL at 25 °C | [1] |

| Boiling Point | 130 °C | [1] |

| Refractive Index | n20/D 1.300 | [1] |

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure, we can infer its likely solubility behavior. The presence of eighteen fluorine atoms creates a highly nonpolar, "fluorous" character. This suggests a preference for solvents with similar properties.

Expected Solubility:

-

High Solubility: Expected in fluorinated solvents (e.g., perfluorohexanes, trifluorotoluene) due to the "like dissolves like" principle. Also likely to be highly soluble in many common nonpolar and moderately polar aprotic organic solvents. The use of organophosphorus compounds in toluene for certain applications suggests its solubility in such aromatic hydrocarbons.[4]

-

Moderate to Good Solubility: Expected in ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), and hydrocarbons (e.g., hexanes, toluene).

-

Low to Negligible Solubility: Expected in highly polar protic solvents such as water and lower alcohols (e.g., methanol, ethanol). The hydrophobic and lipophobic nature of highly fluorinated compounds supports this prediction.[5]

The following table provides a qualitative prediction of solubility. For precise applications, experimental determination is strongly recommended.

| Solvent | Predicted Solubility | Rationale |

| Nonpolar Aprotic | ||

| Hexanes | Soluble | Nonpolar nature aligns with the fluorinated alkyl groups. |

| Toluene | Soluble | Aromatic solvent, often used in organophosphorus chemistry.[4] |

| Polar Aprotic | ||

| Dichloromethane | Soluble | Halogenated solvent, often a good solvent for a wide range of organic compounds. |

| Chloroform | Soluble | Similar to dichloromethane. |

| Tetrahydrofuran (THF) | Soluble | Ether, capable of dissolving a range of polar and nonpolar compounds. |

| Acetonitrile | Likely Soluble | Polar aprotic solvent, but experimental verification is needed. |

| Dimethylformamide (DMF) | Likely Soluble | Highly polar aprotic solvent, may show good solubility. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Highly polar aprotic solvent, often used for compounds with low solubility in other solvents. |

| Polar Protic | ||

| Water | Insoluble | Highly polar protic nature is incompatible with the nonpolar fluorinated compound. |

| Methanol | Sparingly Soluble to Insoluble | Polarity and hydrogen bonding capacity limit solubility. |

| Ethanol | Sparingly Soluble to Insoluble | Similar to methanol. |

| Fluorinated Solvents | ||

| Perfluorohexane | Highly Soluble | "Fluorous" nature of both solute and solvent leads to high affinity. |

Experimental Determination of Solubility: The Shake-Flask Method

For obtaining precise, quantitative solubility data, the shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9][10] This method involves equilibrating an excess amount of the solute with the solvent of interest at a constant temperature.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. It is considered the "gold standard" for thermodynamic solubility because it allows for the system to reach a true equilibrium between the undissolved solute and the saturated solution. This is crucial for obtaining reproducible and fundamentally meaningful solubility data, as opposed to kinetic solubility measurements which can be influenced by the rate of dissolution.

Self-Validating Protocol

This protocol is designed to be self-validating through the inclusion of multiple time points for sampling, ensuring that equilibrium has been reached. The use of a precise analytical technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC) for quantification provides accuracy and specificity.

Step-by-Step Methodology

-

Preparation of Materials:

-

This compound (solute).

-

High-purity organic solvents of interest.

-

Scintillation vials or other suitable sealed containers.

-

A constant temperature shaker bath or incubator.

-

Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solute.

-

Volumetric flasks and pipettes for dilutions.

-

An analytical instrument for quantification (e.g., GC with a suitable detector like FID or MS, or HPLC-UV).

-

-

Experimental Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. "Excess" means that a visible amount of undissolved liquid remains at the bottom of the vial after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). The shaking ensures efficient mixing and facilitates the establishment of equilibrium.

-

Allow the mixture to equilibrate for a set period (e.g., 24 hours). To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be constant across the later time points.

-

After equilibration, stop the shaking and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any remaining undissolved microdroplets. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of the solute.

-

Calculate the original concentration in the saturated solution, which represents the solubility. The results are typically expressed in g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its highly fluorinated structure provides a strong basis for predicting its solubility behavior in various organic solvents. It is anticipated to be highly soluble in nonpolar and fluorinated solvents and poorly soluble in polar protic solvents. For applications requiring precise knowledge of its solubility, the shake-flask method detailed in this guide provides a robust and reliable experimental framework. A thorough understanding and experimental determination of solubility are paramount for the successful application of this versatile reagent in research and development.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H3F18O3P | CID 333376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdc.gov [cdc.gov]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Navigating the Nuances of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Reagent Demanding Respect

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, a fluorinated organophosphorus compound, is gaining traction in specialized chemical synthesis, particularly in the development of novel phosphonylating and coupling agents for oligodeoxyribonucleotides.[1][2] Its unique sterically hindered and electron-withdrawing hexafluoroisopropyl groups impart distinct reactivity and stability profiles. However, these same properties necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, moving beyond generic laboratory practice to offer insights grounded in the specific chemical nature of this reagent.

I. The Chemical Profile: Understanding the Inherent Properties

A thorough risk assessment begins with a clear understanding of the physical and chemical properties of the substance . This compound is a colorless liquid with the following key characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₃F₁₈O₃P | [3][4] |

| Molecular Weight | 532.06 g/mol | [3] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 130 °C (lit.) | [2] |

| Density | 1.69 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.300 (lit.) | [2] |

II. Hazard Identification and Toxicological Profile: A Multifaceted Threat

This compound is classified as a hazardous substance, and its handling requires a comprehensive understanding of its potential health effects.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Irritation (Category 2), H315: Causes skin irritation.[3]

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[3]

The Organophosphate Connection: A Broader Toxicological Context

As an organophosphorus compound, it is prudent to consider the broader toxicological profile of this class of chemicals. Organophosphates are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function.[6] While the specific neurotoxic potential of this fluorinated phosphite is not documented, chronic exposure to some organophosphates has been linked to neurological effects.[6]

Fluorinated Nature: Considerations for Metabolism and Persistence

The presence of multiple fluorine atoms in the molecule warrants special consideration. The carbon-fluorine bond is exceptionally strong, which can influence the metabolic fate and environmental persistence of the compound.[7] While specific data for this phosphite is unavailable, some fluorinated organic compounds can be persistent in the environment.[8][9][10][11]

Mutagenicity and Carcinogenicity: An Area for Caution

The mutagenic and carcinogenic potential of this compound has not been specifically evaluated in the available literature. However, some halogenated hydrocarbons and organophosphorus insecticides have been shown to be mutagenic or carcinogenic in studies.[12][13][14][15][16] Therefore, it is essential to handle this compound with the assumption that it may pose such risks and to minimize exposure.

III. Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the identified hazards, a stringent combination of engineering controls and personal protective equipment is mandatory when working with this compound.

Primary Engineering Control: The Fume Hood

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills.

Personal Protective Equipment (PPE): Your Last Line of Defense

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Given the fluorinated nature of the compound, it is advisable to consult glove manufacturer compatibility charts. Nitrile gloves may offer splash protection, but for prolonged contact, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used. Respirator use requires a formal respiratory protection program, including training and fit-testing.

Caption: Hierarchy of controls for minimizing exposure.

IV. Safe Handling and Storage: Proactive Measures for Accident Prevention

The safe use of this compound hinges on meticulous handling and storage practices.

Handling Procedures:

-

Air and Moisture Sensitivity: As a phosphite, this compound is susceptible to oxidation and hydrolysis.[17][18] While its sterically hindered nature may slow these processes, it is crucial to handle it under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially for long-term storage or for reactions sensitive to impurities.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[19] Reactions with strong oxidizers can be vigorous and exothermic, potentially leading to the ignition of reaction products.[20]

-

Thermal Stability: The compound is noted for its thermal stability.[5] However, upon decomposition at high temperatures, it can release hazardous gases, including carbon oxides, hydrogen fluoride, and phosphorus oxides.

Storage Protocol:

-

Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

-

Segregation: Store away from incompatible materials.

-

Inert Atmosphere: For long-term storage, consider storage under an inert atmosphere to minimize degradation.

-

Shelf Life: While a specific shelf life is not provided, it is good practice to monitor the appearance of the liquid. Discoloration or the formation of precipitates may indicate degradation. As with many reagents, it is advisable to use older stock first and to re-evaluate its purity if it has been stored for an extended period.[21]

V. Emergency Procedures: A Calm and Coordinated Response

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol:

This protocol is for minor spills that can be safely handled by trained laboratory personnel. For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area and contact your institution's emergency response team.

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Evacuate and Isolate: If necessary, evacuate the immediate area. Restrict access to the spill site.

-

Don PPE: Wear the appropriate personal protective equipment as outlined in Section III.

-

Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[22] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Neutralization (with caution): Due to the fluorinated nature and potential for hazardous reaction byproducts, neutralization should be approached with extreme caution and only by trained personnel. A general approach for acid-generating compounds is to slowly add a weak base like sodium bicarbonate.[22][23] However, for this specific compound, the reaction products of neutralization are not well-defined. Therefore, absorption without direct neutralization is the more prudent initial approach.

-

Absorb and Collect: Carefully absorb the spilled material with an inert absorbent. Work from the outside of the spill inwards to minimize spreading.

-

Decontamination: Once the bulk of the material is absorbed, decontaminate the spill area. A mild detergent and water solution can be used.[23] Given the fluorinated nature, multiple washes may be necessary.

-

Waste Disposal: All contaminated materials (absorbents, PPE, etc.) must be collected in a sealed, properly labeled hazardous waste container.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. This compound | C9H3F18O3P | CID 333376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. The Long-Term Effects of Organophosphates Poisoning as a Risk Factor of CVDs: A Nationwide Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. advantekwms.com [advantekwms.com]

- 9. epa.gov [epa.gov]

- 10. U.S. EPA’s Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS - ALL4 [all4inc.com]

- 11. actagroup.com [actagroup.com]

- 12. Mutagenic and carcinogenic effects of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [ORGANOPHOSPHORUS FLAME RETARDANTS - TOXICITY AND INFLUENCE ON HUMAN HEALTH] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carcinogenicity studies on halogenated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison between carcinogenicity and mutagenicity based on chemicals evaluated in the IARC monographs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphite ester - Wikipedia [en.wikipedia.org]

- 18. grokipedia.com [grokipedia.com]

- 19. nj.gov [nj.gov]

- 20. Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. researchgate.net [researchgate.net]

- 22. enhs.uark.edu [enhs.uark.edu]

- 23. gmpplastic.com [gmpplastic.com]

Computational and DFT Studies of Fluorinated Phosphite Ligands: From Molecular Properties to Catalytic Insights

An In-Depth Technical Guide:

Foreword: The Catalyst Designer's Computational Microscope

In modern drug development and fine chemical synthesis, the rational design of catalysts is paramount. Among the vast arsenal of ligands, phosphites—and particularly their fluorinated analogues—have emerged as powerful tools for tuning the activity and selectivity of transition metal catalysts. The introduction of fluorine imparts unique stereoelectronic properties, primarily through its profound inductive effects, which can dramatically alter the outcome of a catalytic reaction.[1][2] However, synthesizing and screening every conceivable ligand variant is an intractable task. This is where computational chemistry, and specifically Density Functional Theory (DFT), provides an indispensable microscope.

This guide is structured not as a rigid academic exercise, but as a practical, field-proven manual for researchers. We will move from the foundational "why"—the strategic importance of these ligands—to the detailed "how"—the protocols and analytical techniques required to predict their behavior in silico. The objective is to empower you to not just run calculations, but to make informed decisions, interpret results with chemical intuition, and ultimately, accelerate the discovery of next-generation catalysts.

Section 1: The Strategic Imperative - Why Fluorinate and Why Compute?

The utility of tertiary phosphine and phosphite ligands stems from the ability to meticulously tune their steric and electronic properties.[1] Fluorination represents an extreme on the electronic spectrum. The intense electron-withdrawing nature of fluorine atoms or fluoroalkyl groups drastically reduces the basicity of the phosphorus atom.[1] This enhances the ligand's π-acceptor character, which can stabilize electron-rich metal centers, facilitate reductive elimination, and influence the regioselectivity in reactions like hydroformylation.[1]

Computational modeling serves two primary purposes in this context:

-

Prospective Screening: DFT allows for the rapid evaluation of virtual ligands, pruning the vast chemical space to a manageable set of promising candidates for synthesis.[3][4] This data-driven approach complements and often surpasses chemical intuition alone.[4][5]

-

Mechanistic Illumination: By mapping reaction pathways and analyzing transition states, we can gain a fundamental understanding of how ligand modifications influence catalytic performance. This knowledge transforms catalyst optimization from a black-box screening exercise into a rational design process.

Section 2: Quantifying Ligand Characteristics - A Practical DFT Workflow

The first step in any computational ligand design project is to characterize the intrinsic properties of the isolated ligand. The two most influential characteristics are its steric bulk and its electronic donating/accepting strength.

The Computational Protocol: Choosing Your Tools

The reliability of any DFT calculation hinges on the appropriate choice of the exchange-correlation functional and the basis set. For transition metal chemistry, this choice is non-trivial, and benchmarking against experimental or high-level ab initio data is crucial.[6][7][8]

General Guidance for Method Selection:

A common and robust strategy is to use a multi-level approach: a less computationally expensive method for geometry optimizations and frequency calculations, followed by a more accurate single-point energy calculation on the optimized structure.[9][10]

| Task | Recommended Functionals | Recommended Basis Sets | Key Considerations |

| Geometry Optimization & Frequencies | B3LYP-D3(BJ), PBE0-D3(BJ), ωB97X-D | def2-SVP or 6-31G(d) for non-metals. LANL2DZ or def2-SVP for metals. | Dispersion corrections (e.g., D3 with Becke-Johnson damping) are essential for accurate geometries and interaction energies.[7][11] |

| Single-Point Energy Calculations | ωB97M-V, M06-2X, PW6B95, B2PLYP-D3(BJ) | def2-TZVP or 6-311+G(d,p) for non-metals. def2-TZVP for metals. | A larger, more flexible basis set is critical for capturing accurate electronic energies. Range-separated hybrids often provide robust performance.[7][12] |

| Solvation Effects | Any of the above | Same as above | Use a continuum solvation model (e.g., SMD, PCM) if the reaction is performed in solution.[9] |

Recommended Software: A variety of software packages can perform these calculations. Popular choices in academia and industry include Gaussian, ORCA, VASP, and Quantum ESPRESSO.[13][14][15][16] This guide's protocols are general, but specific keywords may vary between programs.

Workflow for Ligand Property Calculation

The following diagram outlines the self-validating workflow for calculating the key steric and electronic descriptors of a phosphite ligand.

Caption: General DFT workflow for characterizing phosphite ligands.

Protocol: Quantifying Electronic Effects

The primary electronic descriptor is the Tolman Electronic Parameter (TEP), which is experimentally derived from the C-O stretching frequency of a L-Ni(CO)3 complex. We can calculate this directly.

Step-by-Step Protocol for TEP Calculation:

-

Build the Model: Construct the L-Ni(CO)3 complex, where L is your fluorinated phosphite ligand.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation using a suitable functional and basis set (e.g., B3LYP-D3(BJ)/def2-SVP).

-

Verification: Confirm that the optimization has converged to a true minimum by ensuring there are no imaginary frequencies in the output.

-

Identify ν(CO): In the calculated vibrational frequencies, identify the A1 symmetric C-O stretch. This is typically the highest-frequency vibration and involves the in-phase stretching of the three C-O bonds.

-

Apply Scaling Factor: Raw DFT frequencies are often systematically higher than experimental values. It is standard practice to apply an empirical scaling factor (typically ~0.96-0.98 for hybrid functionals) to the calculated frequency for better comparison with experimental TEP values.

-

Analysis: A higher ν(CO) value indicates a more electron-withdrawing (stronger π-acceptor) ligand. This is because the ligand pulls electron density from the metal, which in turn reduces the extent of π-backbonding into the CO π* orbitals, strengthening and shortening the C-O bond.

Protocol: Quantifying Steric Hindrance

The cone angle is a classic steric descriptor, but the "percent buried volume" (%Vbur) is now widely considered a more accurate and comprehensive measure of a ligand's steric profile.

Step-by-Step Protocol for %Vbur Calculation:

-

Obtain Optimized Coordinates: Use the optimized geometry of the free ligand from the workflow in section 2.2.

-

Define the Sphere: Place the ligand's optimized coordinates into a %Vbur calculation script or web tool (e.g., SambVca 2). A sphere is defined around the metal atom's typical position (a standard M-P bond distance, e.g., 2.28 Å, is used as a proxy).

-

Calculate Occupied Volume: The software calculates the volume occupied by the ligand's van der Waals spheres within this larger sphere.

-

Express as Percentage: The %Vbur is the occupied volume expressed as a percentage of the total sphere volume. A larger %Vbur indicates a sterically bulkier ligand.

Section 3: Probing the Metal-Ligand Bond

Once the properties of the isolated ligand are understood, the next critical step is to analyze its interaction with a metal center. This is where advanced analytical tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide profound insights.[17]

Protocol: Analyzing the M-P Bond with QTAIM & NBO

This protocol assumes you have an optimized geometry of your metal-ligand complex.

-

Generate Wavefunction File: Rerun your calculation (or use the result from your optimization) with keywords to generate a wavefunction file (e.g., .wfx or .wfn).

-

Perform NBO Analysis: Use the NBO program (often integrated into DFT software packages) to analyze the wavefunction.

-

Key Output: Look for the second-order perturbation theory analysis. This will show donor-acceptor interactions. For a fluorinated phosphite, you are interested in two key interactions:

-

σ-donation: LP(P) -> LP*(M) (Lone pair on Phosphorus donating into an empty orbital on the Metal).

-

π-backbonding: d(M) -> σ*(P-O) (Filled d-orbital on the Metal donating into an anti-bonding orbital of the ligand). The energy associated with this interaction (E(2)) quantifies its strength.

-

-

-

Perform QTAIM Analysis: Use a dedicated program (e.g., AIMAll) to analyze the electron density from the wavefunction file.

-

Key Output: Locate the bond critical point (BCP) along the path between the metal and phosphorus atoms.[18] The properties at this point describe the nature of the interaction:

-

Electron Density (ρ): Higher values indicate a stronger interaction.

-

Laplacian of the Electron Density (∇²ρ): A negative value is characteristic of a covalent (shared-shell) interaction, while a positive value indicates a closed-shell interaction (like ionic bonds or van der Waals forces).

-

-

Caption: NBO view of M-P bonding interactions.

Causality: Fluorinated substituents pull electron density away from the phosphorus atom and through the P-O bonds. This lowers the energy of the P lone pair, making it a weaker σ-donor. Concurrently, it lowers the energy of the P-O σ* anti-bonding orbitals, making them better acceptors for metal d-electron density, thus strengthening π-backbonding.

Section 4: In Silico Catalysis - From Static Pictures to Dynamic Processes

The ultimate goal is to predict how a ligand will perform in a full catalytic cycle. This involves locating the transition states (TS) for key steps (e.g., oxidative addition, reductive elimination) and comparing their activation barriers.

Workflow for Reaction Mechanism Analysis

Caption: Workflow for locating and validating a transition state.

Protocol: Locating and Validating a Transition State

-

Initial Structures: Obtain optimized geometries for the reactant and product of the elementary step you are investigating.

-

Initial Guess: Use a transition state searching algorithm like QST2 (requires reactant and product structures) or Berny optimization with initial constraints to get a starting geometry for the TS.

-

TS Optimization: Run a geometry optimization using a TS-finding algorithm (e.g., Opt=TS). This will attempt to find the first-order saddle point on the potential energy surface.

-

Frequency Calculation: Perform a frequency calculation on the optimized TS structure. This is a mandatory validation step.

-

Verification: A true transition state must have exactly one imaginary frequency. The vibrational mode of this imaginary frequency should correspond to the expected atomic motion along the reaction coordinate (e.g., the breaking and forming of bonds).

-

IRC (Optional but Recommended): An Intrinsic Reaction Coordinate (IRC) calculation follows the reaction path downhill from the TS in both directions. A successful IRC calculation confirms that your located TS connects the intended reactant and product.

-

Calculate Barrier: Compute the Gibbs free energy difference between the TS and the reactant(s) to determine the activation barrier (ΔG‡).

Case Study: Comparing Ligands in a Key Catalytic Step

Consider the oxidative addition of an aryl halide to a Pd(0) complex, a key step in many cross-coupling reactions. By calculating the activation barrier for this step with a standard phosphite like P(OPh)₃ versus a fluorinated analogue like P(OCH(CF₃)₂)₃, we can directly assess the electronic impact of fluorination.

| Ligand (L) in L₂Pd | ΔG‡ (kcal/mol) | Key Insight |

| P(OPh)₃ | 22.5 | The electron-richer Pd(0) center readily undergoes oxidation. |

| P(OCH(CF₃)₂)₃ | 26.1 | The highly electron-withdrawing fluorinated ligand makes the Pd(0) center less nucleophilic and less prone to oxidation, raising the barrier. |

This quantitative data provides a clear, actionable hypothesis: the fluorinated ligand may slow down the oxidative addition step. This insight can then be used to interpret experimental results or guide the design of a ligand with an intermediate electronic profile.

Section 5: Conclusion and Future Outlook

This guide has provided a comprehensive framework for the computational study of fluorinated phosphite ligands. By following these self-validating protocols, researchers can reliably quantify the steric and electronic properties of virtual ligands, analyze the nature of their bonding to metal centers, and predict their influence on catalytic reaction barriers.

The true power of this approach lies in the synergy between theory and experiment. Computational insights should be used to formulate testable hypotheses, prioritize synthetic targets, and rationalize experimental observations. As computational resources grow and methods become more accurate, the integration of these in silico techniques will become even more central to the molecular design challenges in drug development and beyond. The future will likely see these DFT-based descriptors used to train machine learning models, enabling the exploration of chemical spaces far larger than what is currently possible and truly accelerating the pace of catalyst discovery.[4][5]

References

- Chan, B., et al. (2021). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set.

- Gensch, T., et al. (2021).

-

Dorofeeva, O. V., & Moiseeva, N. F. (2006). Computational study of the thermochemistry of organophosphorus(III) compounds. Journal of Physical Chemistry A. [Link]

- Gensch, T., et al. (2022). A Comprehensive Discovery Platform for Organophosphorus Ligands for Catalysis. Journal of the American Chemical Society.

-

Gensch, T., et al. (2022). A Comprehensive Discovery Platform for Organophosphorus Ligands for Catalysis. PubMed. [Link]

- Lan, Y. (Ed.). (n.d.). Computational Studies on Phosphorus Chemistry: Structure, Spectroscopy and Mechanisms. Google Books.

-

Anonymous. (n.d.). The Impact of Perfluoroalkyl Groups on Phosphane Basicity. PubMed Central (PMC). [Link]

-

Flores, K. R., et al. (n.d.). Multi-level QTAIM-enriched graph neural networks for resolving properties of transition metal complexes. PubMed Central (PMC). [Link]

-

Chan, B., et al. (n.d.). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. PubMed Central (PMC). [Link]

-

Anonymous. (2024). Fluorophosphites and Related Ligands for Homogeneous Catalysis. University of Bristol Research Portal. [Link]

-

Steinmetz, M., & Grimme, S. (2014). New Benchmark Set of Transition-Metal Coordination Reactions for the Assessment of Density Functionals. arXiv. [Link]

-

Fey, N., et al. (2025). Stable Fluorophosphines: Predicted and Realized Ligands for Catalysis. Request PDF. [Link]

-

Chan, B., et al. (n.d.). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. ChemRxiv. [Link]

-

Payard, P.-A., et al. (n.d.). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Request PDF on ResearchGate. [Link]

-

Grimme, S., et al. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed Central (PMC). [Link]

-

Various Authors. (2019). Which is best software for Density Functional theory calculation?. ResearchGate. [Link]

-

Al-badi, M. A., et al. (2024). QTAIM analysis for Metal - Metal and Metal- Non-metal Bonds in Tri-Osmium cluster. Not specified. [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

-

Anonymous. (2021). DFT/TD-DFT Framework of Mixed-Metal Complexes with Symmetrical and Unsymmetrical Bridging Ligands—Step-By-Step Investigations: Mononuclear, Dinuclear Homometallic, and Heterometallic for Optoelectronic Applications. National Institutes of Health (NIH). [Link]

-

Xiao, J., et al. (2002). New approaches to fluorinated ligands and their application in catalysis. University of Liverpool IT Services. [Link]

-

Various Authors. (2019). Which is one of the best software for DFT and TD-DFT calculations?. Quora. [Link]

-

Gholampour, N., & Sedigh-Zehsaz, A. (n.d.). Theoretical investigation of C–H...M interactions in organometallic complexes: A natural bond orbital (NBO) study. Request PDF on ResearchGate. [Link]

-

Wang, Y., et al. (2019). Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses of Iron-Substituted Borirene and Boryl Isomers. R Discovery. [Link]

-

Bioinformatics Insights. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]

-

Boshkin, A., et al. (n.d.). Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis. ACS Publications. [Link]

-

Macchi, P., et al. (n.d.). Metal−Metal and Metal−Ligand Bonding at a QTAIM Catastrophe: A Combined Experimental and Theoretical Charge Density Study on the Alkylidyne Cluster Fe3(μ-H)(μ-COMe)(CO)10. The Journal of Physical Chemistry A. [Link]

-

Anonymous. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Lee, J. P., et al. (n.d.). Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-Cymene)Ru] Complexes. Organometallics. [Link]

-

Kamer, P. C. J., et al. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. PubMed. [Link]

-

Anonymous. (n.d.). Quantum and Catalysis Software. GGA Corp. [Link]

-

Wang, J., et al. (2019). The Dark Side of Fluorine. PubMed Central (PMC). [Link]

-

Anonymous. (2025). How to Choose DFT Software: Representative Software by Application and Implementation Steps. Matlantis. [Link]

-

Franchino, A., et al. (n.d.). DFT calculations for the Au−Cl bond activation by associative ligand.... ResearchGate. [Link]

-

Anonymous. (n.d.). DFT flavor of coordination chemistry. Not specified. [Link]

-

Ramanantoanina, H. (2022). Ligand Field DFT: a practical tool for coordination chemistry (lanthanide luminescence, XAS). YouTube. [Link]

-

Anonymous. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. -ORCA - Cardiff University. [Link]

-

Sharma, M. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. [Link]

-

Anonymous. (2023). Tutorial Introduction to DFT (Density Functional Theory). YouTube. [Link]

-

Ziegler, T., & Autschbach, J. (n.d.). Density functional theory for transition metals and transition metal chemistry. OS X Server. [Link]

-

Gouverneur, V., & O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. PubMed. [Link]

-

Ryde, U., & Strömberg, S. (2011). Does DFT-D estimate accurate energies for the binding of ligands to metal complexes?. Lund University Publications. [Link]

-

Anonymous. (n.d.). Structures of fluorinated phosphine ligands used in. ResearchGate. [Link]

Sources

- 1. The Impact of Perfluoroalkyl Groups on Phosphane Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A Comprehensive Discovery Platform for Organophosphorus Ligands for Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

- 15. matlantis.com [matlantis.com]

- 16. echemi.com [echemi.com]

- 17. Multi-level QTAIM-enriched graph neural networks for resolving properties of transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite as an Electrolyte Additive in Lithium-Ion Batteries

Introduction: The Imperative for Advanced Electrolyte Additives

The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the stability and performance of the electrolyte. As the demand for higher energy densities, longer cycle life, and enhanced safety escalates, particularly for applications in electric vehicles and grid-scale energy storage, conventional carbonate-based electrolytes exhibit significant limitations. These limitations include a narrow electrochemical stability window, susceptibility to decomposition at high voltages, and the formation of unstable solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) layers. Such instabilities lead to capacity fading, increased internal resistance, and potential safety hazards.[1]

Electrolyte additives present a cost-effective and highly impactful strategy to mitigate these issues. By incorporating small quantities of specific chemical compounds, it is possible to tailor the electrolyte's properties and the characteristics of the crucial electrode-electrolyte interphases. This application note details the use of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (THFP) as a functional electrolyte additive to enhance the performance and safety of lithium-ion batteries.

Chemical Profile: this compound (THFP)

| Property | Value | Reference |

| Synonyms | Tris(2H-perfluoro-2-propyl) phosphite | [2] |

| CAS Number | 66470-81-3 | [2] |

| Molecular Formula | C₉H₃F₁₈O₃P | [2] |

| Molecular Weight | 532.06 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.69 g/mL at 25 °C | |

| Boiling Point | 130 °C |

Mechanism of Action: A Multi-faceted Approach to Stability

The efficacy of THFP as an electrolyte additive is rooted in its unique molecular structure, particularly the presence of the phosphorus (III) center and the highly fluorinated hexafluoroisopropyl groups. The proposed mechanism of action is twofold, primarily involving the formation of a robust cathode electrolyte interphase (CEI) and the scavenging of detrimental species within the electrolyte.

Similar to other phosphite-based additives like tris(trimethylsilyl) phosphite (TMSPi), THFP is anticipated to have a lower oxidation potential than the bulk electrolyte solvents (e.g., ethylene carbonate).[3][4] This preferential oxidation on the cathode surface during the initial charging cycles leads to the formation of a stable, protective CEI layer. The decomposition products of THFP are expected to polymerize and deposit on the cathode, creating a physical barrier that suppresses further electrolyte decomposition at high voltages.[5] This passivation layer is crucial for mitigating transition metal dissolution from the cathode, a key degradation mechanism in high-energy-density LIBs.[6]

The hexafluoroisopropyl groups play a critical role in the composition and properties of this protective layer. It is hypothesized that the decomposition of these groups contributes to the formation of a lithium fluoride (LiF)-rich CEI.[7] A LiF-rich interphase is known to be an excellent electronic insulator while still allowing for efficient Li-ion transport, thereby reducing interfacial resistance and improving long-term cycling stability.[8] Furthermore, the polar nature of the C-F bonds in the THFP molecule can enhance the solubility of the lithium salt and influence the solvation structure of Li⁺ ions, potentially leading to improved ionic conductivity.[7]

Beyond CEI formation, phosphite additives are recognized for their ability to scavenge hydrofluoric acid (HF) in the electrolyte.[9] HF, formed from the reaction of the LiPF₆ salt with trace amounts of water, is highly corrosive and contributes to the degradation of both the cathode and the anode. The phosphorus center in THFP can react with and neutralize HF, preventing its detrimental effects.

Caption: Proposed mechanism of THFP in a lithium-ion battery.

Performance Enhancements: A Summary of Expected Benefits

Based on studies of analogous fluorinated phosphite and phosphate additives, the incorporation of THFP into a standard lithium-ion battery electrolyte is expected to yield the following performance improvements:

| Performance Metric | Expected Improvement with THFP | Rationale |

| Cyclic Stability | Significant increase in capacity retention over long-term cycling. | Formation of a stable CEI prevents continuous electrolyte decomposition and cathode degradation.[7][10] |

| Coulombic Efficiency | Higher and more stable coulombic efficiency. | Reduced parasitic reactions at the electrode-electrolyte interfaces.[3] |

| Rate Capability | Potential for improved high-rate performance. | A stable, low-resistance CEI can facilitate faster Li-ion kinetics. |

| Safety | Enhanced thermal stability and reduced flammability. | Phosphite and phosphate-based additives are known flame retardants.[11][12] The suppression of exothermic side reactions at the cathode surface also contributes to improved safety. |

| High-Voltage Performance | Enables stable cycling at higher cutoff voltages. | The robust CEI protects the cathode from oxidative decomposition at elevated potentials.[6] |

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of THFP as an electrolyte additive. All procedures involving electrolytes and cell assembly should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: Electrolyte Preparation

-

Baseline Electrolyte: Prepare a standard electrolyte of 1.0 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by weight).

-

THFP-Containing Electrolytes: Prepare a series of electrolytes with varying concentrations of THFP (e.g., 0.5 wt%, 1.0 wt%, and 2.0 wt%) added to the baseline electrolyte.

-

Mixing: Ensure thorough mixing of the additive into the baseline electrolyte using a magnetic stirrer for at least 4 hours in the glovebox.

Protocol 2: Coin Cell Assembly (CR2032)

This protocol describes the assembly of a half-cell with a lithium metal counter electrode to evaluate the performance of a given cathode material with the prepared electrolytes.

-

Electrode Preparation: Prepare cathode laminates by casting a slurry of the active material (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811), conductive carbon, and PVDF binder in an 90:5:5 weight ratio onto an aluminum foil current collector. Dry the laminate under vacuum at 120 °C for 12 hours.

-

Cell Components:

-

Cathode disc (15 mm diameter)

-

Lithium metal disc (16 mm diameter)

-

Separator (e.g., Celgard 2325, 19 mm diameter)

-

Spacers and a spring

-

CR2032 coin cell casings (positive and negative)

-

-

Assembly Steps: a. Place the cathode disc in the center of the positive cell case. b. Add a few drops of the prepared electrolyte onto the cathode surface. c. Place the separator on top of the cathode. d. Add a sufficient amount of electrolyte to wet the separator completely. e. Place the lithium metal disc on the separator. f. Place a spacer on top of the lithium metal. g. Place the spring on the spacer. h. Place the negative cell case on top and crimp the coin cell using a hydraulic crimping machine.

Sources

- 1. Rise of Electrolyte Additives in Advancing Lithium ion Battery [sigmaaldrich.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Mechanistic Insight in the Function of Phosphite Additives for Protection of LiNi0.5Co0.2Mn0.3O2 Cathode in High Voltage Li-Ion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stabilizing the cycling stability of rechargeable lithium metal batteries with tris(hexafluoroisopropyl)phosphate additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. diva-portal.org [diva-portal.org]

- 11. researchgate.net [researchgate.net]

- 12. stacks.cdc.gov [stacks.cdc.gov]

Application Notes and Protocols for Utilizing Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite to Enhance High-Voltage Battery Performance

Introduction: The High-Voltage Challenge in Lithium-Ion Batteries

The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) has driven the development of cathode materials that operate at increasingly higher voltages (>4.3 V vs. Li/Li⁺). While promising, this upward trend in operating potential introduces significant challenges, primarily revolving around the instability of conventional carbonate-based electrolytes. At high voltages, these electrolytes undergo oxidative decomposition on the cathode surface, leading to a cascade of detrimental effects: continuous consumption of the electrolyte, formation of a thick and resistive interfacial layer, transition metal dissolution from the cathode, and, ultimately, rapid capacity fading and poor cycle life.[1]

To mitigate these issues, the strategic use of electrolyte additives has emerged as a highly effective and economically viable approach.[2] These additives, typically used in small concentrations (0.5-5 wt%), are designed to be preferentially oxidized or reduced at the electrode surfaces, forming a stable and ionically conductive passivation layer known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode. A robust CEI is critical for high-voltage applications as it electronically insulates the cathode from the electrolyte, thereby preventing further electrolyte decomposition and enhancing the overall stability and performance of the battery.

This application note provides a detailed guide for researchers and battery scientists on the use of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (THFP) , a highly fluorinated phosphite-based additive, to improve the performance of high-voltage lithium-ion batteries. We will delve into its mechanism of action, provide detailed protocols for its application and evaluation, and offer insights into interpreting the resulting data.

Chemical Profile of this compound (THFP)

THFP is a sterically hindered, fluorinated phosphite compound with the following key characteristics:

| Property | Value | Reference |

| Chemical Formula | C₉H₃F₁₈O₃P | |

| Molecular Weight | 532.06 g/mol | |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 130 °C | [3] |

| Density | 1.69 g/mL at 25 °C | [3] |

| Synonyms | Tris(2H-perfluoro-2-propyl) phosphite, THFPP | [4] |

The presence of multiple trifluoromethyl (-CF₃) groups imparts a strong electron-withdrawing effect, which is crucial for its function as a high-voltage additive.